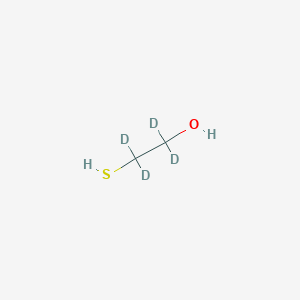

2-Mercaptoethanol-1,1,2,2-d4

Descripción general

Descripción

2-Mercaptoethanol-1,1,2,2-d4 is a deuterated form of 2-Mercaptoethanol, where the hydrogen atoms at positions 1 and 2 are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a reducing agent and its isotopic labeling, which makes it useful in various analytical techniques .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptoethanol-1,1,2,2-d4 typically involves the deuteration of 2-Mercaptoethanol. This can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) under specific conditions.

Direct Deuteration: This involves the direct introduction of deuterium into the molecular structure of 2-Mercaptoethanol using deuterium gas (D2) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Mercaptoethanol-1,1,2,2-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides in the presence of oxidizing agents.

Reduction: It acts as a reducing agent, particularly in breaking disulfide bonds in proteins.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: It is often used in the presence of reducing agents like dithiothreitol (DTT).

Substitution: Typical conditions involve the use of alkyl halides or tosylates as substrates.

Major Products

Oxidation: Formation of disulfides.

Reduction: Cleavage of disulfide bonds in proteins.

Substitution: Formation of substituted thiol derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

Protein Denaturation and Analysis

- Mechanism : 2-Mercaptoethanol-1,1,2,2-d4 cleaves disulfide bonds in proteins, facilitating their denaturation for analysis. This is crucial in techniques such as SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis), where proteins need to be fully denatured to migrate according to their molecular weight .

- Case Study : In a study focusing on the structural analysis of proteins, the use of this compound allowed researchers to obtain clearer results by ensuring that proteins were in their monomeric form rather than aggregated due to disulfide linkages.

RNA and DNA Studies

- Functionality : It inhibits ribonucleases and deoxyribonucleases during nucleic acid extraction processes. This preservation of nucleic acid integrity is vital for downstream applications like PCR (Polymerase Chain Reaction) and sequencing .

Cell Culture Applications

Reducing Agent

- Role : In cell culture systems, it protects cells from oxidative damage by reducing reactive oxygen species (ROS). This property is particularly beneficial when culturing sensitive cell lines that require stable redox conditions .

Materials Science

Synthesis of Nanomaterials

- Application : It is utilized in the preparation of nano-graphene for cellular imaging and drug delivery systems. The reducing properties of 2-Mercaptoethanol facilitate the functionalization of graphene oxide, enhancing its biocompatibility and targeting capabilities for therapeutic applications .

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Biochemistry | Protein denaturation for SDS-PAGE | Clearer protein analysis results |

| Molecular Biology | RNA/DNA integrity preservation | Enhanced accuracy in genetic studies |

| Cell Culture | Protection against oxidative stress | Improved cell viability and growth |

| Materials Science | Synthesis of nano-graphene | Enhanced drug delivery and imaging capabilities |

Safety Considerations

While this compound is a valuable reagent in scientific research, it poses several safety risks:

Mecanismo De Acción

The mechanism of action of 2-Mercaptoethanol-1,1,2,2-d4 involves its ability to act as a reducing agent. It donates electrons to disulfide bonds in proteins, leading to their cleavage. This reduction process is crucial in various biochemical pathways and analytical techniques . The molecular targets include disulfide bonds in proteins, and the pathways involved are primarily those related to redox reactions .

Comparación Con Compuestos Similares

2-Mercaptoethanol-1,1,2,2-d4 can be compared with other similar compounds such as:

2-Mercaptoethanol: The non-deuterated form, which has similar reducing properties but lacks the isotopic labeling.

2-Mercaptoethanol-d6: Another deuterated form with six deuterium atoms, offering different isotopic labeling properties.

2-Chloroethanol-1,1,2,2-d4: A deuterated chloroethanol, used in different chemical reactions.

The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques .

Actividad Biológica

2-Mercaptoethanol-1,1,2,2-d4 (often abbreviated as 2-ME-d4) is a deuterated form of 2-mercaptoethanol, a thiol compound widely recognized for its biochemical properties. This article explores the biological activity of 2-ME-d4, focusing on its mechanisms of action, cellular effects, and applications in scientific research.

Target Proteins and Pathways:

2-ME-d4 primarily targets proteins that rely on disulfide bonds for their structural integrity. Notable targets include:

- Lysozyme

- Lactoylglutathione lyase

- Alpha-1-antitrypsin

- Galectin-1

- Endonuclease III

The compound acts by reducing disulfide bonds in proteins, thereby disrupting their tertiary and quaternary structures. This reduction is crucial for studying protein folding and stability in various biological contexts .

Biochemical Properties:

The ability of 2-ME-d4 to reduce disulfide bonds is essential for maintaining proteins in their functional states. It forms mixed disulfides with cysteine residues in proteins, which can be further reduced to release free cysteine and regenerate the thiol compound.

Cellular Effects

Impact on Cell Types:

Research indicates that 2-ME-d4 enhances the proliferation and survival of mesenchymal stem cells, particularly at higher passage numbers. This effect is attributed to its antioxidant properties, which protect against oxidative stress.

Dosage Variations:

The biological effects of 2-ME-d4 vary significantly with dosage:

- Low Doses: Act as an antioxidant, protecting cells from oxidative damage.

- High Doses: Can lead to cytotoxicity and disrupt metabolic processes .

Case Studies

-

Longevity Studies in Mice:

A study on CBA/Ca inbred mice demonstrated that administration of 4 µg of 2-ME-d4 thrice weekly via intraperitoneal injection improved lifespan and physiological performance. Treated mice exhibited better heat tolerance and changes in lipid composition, indicating enhanced metabolic health .Measurement Control Group 2-ME-d4 Group Basal Rectal Temperature (°C) Lower Higher Total Body Protein Turnover Longer Shorter Polyunsaturated Fatty Acids Lower Higher -

Insulin-Secreting Cell Lines:

The establishment of INS-1 insulin-secreting cell lines showed that the growth and differentiation of these cells were dependent on the presence of 2-ME-d4. Removal of the compound resulted in a significant decrease in cellular glutathione levels and impaired insulin secretion capabilities .

Research Applications

Scientific Research:

Due to its unique properties, 2-ME-d4 is extensively used in various fields:

- Biochemistry: As a reducing agent for studying protein structures.

- Cell Biology: To investigate cellular processes related to oxidative stress and protein folding.

- Medicine: Explored for potential therapeutic applications due to its antioxidant properties .

Industrial Uses:

In addition to its laboratory applications, 2-ME-d4 is utilized in the synthesis of various chemical compounds and as a stabilizer in formulations due to its reducing capabilities .

Propiedades

IUPAC Name |

1,1,2,2-tetradeuterio-2-sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVVWUTYPXICAM-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706460 | |

| Record name | 2-Sulfanyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-53-9 | |

| Record name | 2-Sulfanyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-53-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.